molecular formula C21H17ClN4O2 B11274782 5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11274782
M. Wt: 392.8 g/mol
InChI Key: PBEZBIHTJQLCPG-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro and methoxy group, and an imidazo[1,2-A]pyrimidine moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-A]pyrimidine intermediate. This can be achieved through the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation, which is a solvent- and catalyst-free method . The resulting intermediate is then coupled with 5-chloro-2-methoxybenzoic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzylamine.

    Substitution: Formation of 5-amino-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-A]pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
  • 5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzoic acid
  • 5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzylamine

Uniqueness

What sets 5-Chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide apart from similar compounds is its specific substitution pattern and the presence of both chloro and methoxy groups on the benzamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17ClN4O2/c1-13-9-10-26-12-18(25-21(26)23-13)14-3-6-16(7-4-14)24-20(27)17-11-15(22)5-8-19(17)28-2/h3-12H,1-2H3,(H,24,27)

InChI Key

PBEZBIHTJQLCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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